molecular formula C184H273N51O57 B6596565 GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt CAS No. 99658-04-5

GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt

Cat. No. B6596565
CAS RN: 99658-04-5
M. Wt: 4111 g/mol
InChI Key: IXEAJSJZACHTSH-FTFYVAQHSA-N
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Description

GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt is a useful research compound. Its molecular formula is C184H273N51O57 and its molecular weight is 4111 g/mol. The purity is usually 95%.
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Scientific Research Applications

Glycogenic Effects

GLP-1 (1-36) amide trifluoroacetate salt has shown significant roles in glycogenesis. For instance, GLP‐1(7–36)amide, a similar peptide, has been observed to stimulate the formation of glycogen from glucose in isolated rat hepatocytes. This process is achieved with physiological concentrations of the peptide and is accompanied by stimulation of glycogen synthase activity and a decrease in cyclic AMP content. These findings help explain the GLP-1(7–36)amide insulin-independent plasma glucose lowering effect (Valverde et al., 1994).

Neurological Impact

GLP-1 (1-36) amide has also been implicated in brain function. Specific receptors for GLP-1(7–36) amide have been found in regions of the brain, suggesting a role in brain function. Studies have shown that this peptide can increase extracellular levels of glutamine and glutamic acid in the basal ganglia of conscious rats, indicating a potential stimulatory effect on astrocytes and/or neurons (Mora et al., 1992).

Appetite and Water Intake Regulation

Research has shown that central administration of GLP-1-(7-36) amide can inhibit food and water intake in rats, pointing towards its physiological role in the regulation of ingestion and water and salt homeostasis (Tang-Christensen et al., 1996).

Metabolic and Cardiovascular Effects

GLP-1 (1-36) amide derivatives have shown cardioprotective and insulinomimetic effects, suggesting their potential role in treating heart failure and metabolic disorders. These effects might be due to the actions of additional downstream metabolites obtained from the peptide (Eng et al., 2014).

Neuroprotection and Neurotrophic Function

GLP-1 and its analogs like exendin-4 have been found to protect cultured rat hippocampal neurons against glutamate-induced apoptosis. These findings suggest a novel neuroprotective/neurotrophic function of GLP-1, which may be beneficial for treating neurodegenerative processes in disorders such as Alzheimer's disease (Perry et al., 2002).

Renal Function Influence

GLP-1 (1-36) amide has been observed to induce natriuresis in both healthy and insulin-resistant obese men, suggesting its role in sodium excretion and potential renoprotective effects (Gutzwiller et al., 2004).

Mechanism of Action

Target of Action

The primary target of GLP-1 (1-36) amide is the glucagon-like peptide-1 receptor (GLP-1R) . This receptor is a G-protein-coupled receptor that is primarily expressed in pancreatic beta cells . GLP-1R plays a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing pancreatic glucagon secretion .

Mode of Action

GLP-1 (1-36) amide binds to and activates its G-protein-coupled receptor, GLP-1R . This interaction triggers a cascade of intracellular events that lead to the enhancement of glucose-dependent insulin secretion . It also suppresses glucagon secretion, which is particularly effective at glucose levels above fasting levels .

Biochemical Pathways

The activation of GLP-1R by GLP-1 (1-36) amide influences several biochemical pathways. It stimulates the adenylyl cyclase pathway, leading to increased cyclic AMP (cAMP) production . This, in turn, activates protein kinase A (PKA), leading to enhanced insulin gene transcription and insulin secretion . Additionally, GLP-1 (1-36) amide has been shown to activate the phosphatidylinositol 3-kinase pathway, which plays a role in the regulation of beta-cell growth and survival .

Pharmacokinetics

GLP-1 (1-36) amide is rapidly degraded primarily by dipeptidyl peptidase-4 (DPP-4), as well as neutral endopeptidase 24.11 (NEP 24.11) and renal clearance, resulting in a half-life of approximately 2 minutes . Consequently, only 10–15% of GLP-1 reaches circulation intact, leading to fasting plasma levels of only 0–15 pmol/L .

Result of Action

The activation of GLP-1R by GLP-1 (1-36) amide results in several molecular and cellular effects. It enhances insulin secretion, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to the regulation of blood glucose levels . Additionally, GLP-1 (1-36) amide has been associated with numerous regulatory and protective effects, including promoting beta-cell growth and survival .

Action Environment

The action of GLP-1 (1-36) amide can be influenced by various environmental factors. For instance, the presence of glucose is a key factor that enhances the insulinotropic effect of GLP-1 (1-36) amide . Additionally, factors such as diet and physical activity can influence the levels of GLP-1 (1-36) amide and its overall effect on glucose homeostasis .

properties

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H273N51O57/c1-17-93(10)147(180(290)207-97(14)154(264)218-127(73-104-78-198-110-42-28-27-41-108(104)110)169(279)221-122(68-90(4)5)171(281)232-145(91(6)7)178(288)217-112(43-29-31-63-185)156(266)199-81-135(243)208-111(150(189)260)45-33-65-196-183(190)191)234-172(282)125(70-101-37-23-19-24-38-101)223-163(273)119(55-61-141(252)253)214-160(270)113(44-30-32-64-186)210-152(262)95(12)204-151(261)94(11)205-159(269)117(51-57-134(188)242)209-136(244)82-200-158(268)116(53-59-139(248)249)213-166(276)121(67-89(2)3)220-168(278)124(72-103-47-49-107(241)50-48-103)224-175(285)131(84-236)228-177(287)133(86-238)229-179(289)146(92(8)9)233-174(284)130(77-144(258)259)226-176(286)132(85-237)230-182(292)149(99(16)240)235-173(283)126(71-102-39-25-20-26-40-102)227-181(291)148(98(15)239)231-137(245)83-201-157(267)115(52-58-138(246)247)211-153(263)96(13)206-165(275)128(75-106-80-195-88-203-106)225-161(271)114(46-34-66-197-184(192)193)212-162(272)118(54-60-140(250)251)215-167(277)123(69-100-35-21-18-22-36-100)222-164(274)120(56-62-142(254)255)216-170(280)129(76-143(256)257)219-155(265)109(187)74-105-79-194-87-202-105/h18-28,35-42,47-50,78-80,87-99,109,111-133,145-149,198,236-241H,17,29-34,43-46,51-77,81-86,185-187H2,1-16H3,(H2,188,242)(H2,189,260)(H,194,202)(H,195,203)(H,199,266)(H,200,268)(H,201,267)(H,204,261)(H,205,269)(H,206,275)(H,207,290)(H,208,243)(H,209,244)(H,210,262)(H,211,263)(H,212,272)(H,213,276)(H,214,270)(H,215,277)(H,216,280)(H,217,288)(H,218,264)(H,219,265)(H,220,278)(H,221,279)(H,222,274)(H,223,273)(H,224,285)(H,225,271)(H,226,286)(H,227,291)(H,228,287)(H,229,289)(H,230,292)(H,231,245)(H,232,281)(H,233,284)(H,234,282)(H,235,283)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,196)(H4,192,193,197)/t93-,94-,95-,96-,97-,98+,99+,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,145-,146-,147-,148-,149-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEAJSJZACHTSH-FTFYVAQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H273N51O57
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4111 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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